[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate
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Overview
Description
[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate is a natural product found in Melia volkensii with data available.
Scientific Research Applications
Stereoselective Synthesis
One application of this compound is in stereoselective synthesis. Research by Gerber and Vogel (2001) demonstrates the utility of similar compounds in creating enantiomerically pure structures. These structures are vital for the construction of complex molecules like trisaccharides, an important area in medicinal chemistry (Gerber & Vogel, 2001).
Polyketide Synthesis
Another application lies in the synthesis of polyketides. Meilert, Pettit, and Vogel (2004) reported the conversion of related compounds into complex polyketide structures. Polyketides are significant due to their application in developing antibiotics, anticancer, and other therapeutically valuable agents (Meilert, Pettit, & Vogel, 2004).
Endophytic Fungal Strain Research
The compound is also involved in the study of endophytic fungal strains, as investigated by Liu et al. (2013). They isolated similar polyketides from a fungal strain, indicating its potential in exploring new natural compounds with possible pharmaceutical applications (Liu et al., 2013).
Exploration of Oxygenated Heterocyclic Metabolites
Chakraborty and Raola (2018) explored similar compounds for their antioxidant and anti-inflammatory activities. This highlights the role of these compounds in developing new therapeutics with anti-inflammatory and antioxidant properties (Chakraborty & Raola, 2018).
properties
Product Name |
[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate |
---|---|
Molecular Formula |
C33H44O9 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C33H44O9/c1-8-16(2)30(37)42-24-13-23(40-18(4)34)31(5)15-39-27-28(31)32(24,6)22-12-25(35)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,7)29(27)36/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20?,21?,22-,23+,24-,25?,27+,28?,29+,31+,32-,33+/m0/s1 |
InChI Key |
KQNNSYZQMSOOQH-NQUOODKUSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3C2[C@]1([C@@H]4CC(OC5CC(C(=C5[C@@]4([C@@H]3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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